H-Val-Pro-OH hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

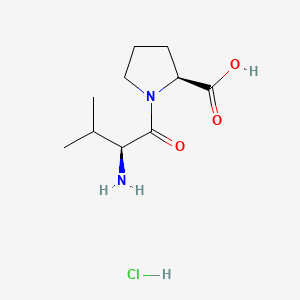

H-Val-pro-OH hydrochloride: is a dipeptide compound composed of the amino acids valine and proline, with a hydrochloride group attached. It is often used in biochemical research and has applications in various scientific fields. The compound is known for its role as a substrate for skin fibroblast prolidase, an enzyme involved in collagen metabolism .

Aplicaciones Científicas De Investigación

H-Val-pro-OH hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.

Medicine: Research on H-Val-pro-OH hydrochloride contributes to understanding the role of prolidase in wound healing and fibrosis.

Industry: The compound is used in the production of peptide-based pharmaceuticals and cosmetic products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-Val-pro-OH hydrochloride typically involves peptide bond formation between valine and proline. One common method involves the use of carbodiimide coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a coupling additive like Oxyma Pure. The reaction is carried out in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at low temperatures to minimize epimerization .

Industrial Production Methods: Industrial production of H-Val-pro-OH hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: H-Val-pro-OH hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .

Mecanismo De Acción

The mechanism of action of H-Val-pro-OH hydrochloride involves its role as a substrate for prolidase. Prolidase cleaves the dipeptide bond between valine and proline, releasing free amino acids. This enzymatic activity is crucial for collagen turnover and tissue repair. The molecular targets include the active site of prolidase, where the peptide bond cleavage occurs .

Comparación Con Compuestos Similares

H-Val-Pro-Pro-OH trifluoroacetate: Another dipeptide with similar applications but different chemical properties due to the presence of an additional proline residue and trifluoroacetate group.

Val-Pro-OH: A simpler dipeptide without the hydrochloride group, used in similar biochemical studies.

Uniqueness: H-Val-pro-OH hydrochloride is unique due to its specific role as a prolidase substrate and its applications in collagen metabolism research. Its hydrochloride group enhances its solubility and stability, making it more suitable for various experimental conditions compared to similar compounds .

Actividad Biológica

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid; hydrochloride, also known as H-Val-Pro-Pro-OH, is a proline peptide derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an inhibitor of Angiotensin I-converting enzyme (ACE) and its implications in metabolic regulation. The following sections detail its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C15H25N3O4

- Molar Mass : 311.38 g/mol

- Density : 1.274 g/cm³ (predicted)

- Boiling Point : 566.4 °C (predicted)

- pKa : 3.42 (predicted) .

ACE Inhibition

One of the most significant biological activities of H-Val-Pro-Pro-OH is its ability to inhibit ACE, which plays a crucial role in the renin-angiotensin system, influencing blood pressure regulation. The compound exhibits an IC50 value of approximately 9 μM, indicating effective inhibition at relatively low concentrations .

Insulin Sensitivity Enhancement

Research indicates that H-Val-Pro-Pro-OH enhances insulin sensitivity and prevents insulin resistance in adipocytes, specifically in 3T3-F442A pre-adipocytes. This action is particularly relevant in the context of metabolic disorders such as type 2 diabetes .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects, which may contribute to its overall metabolic benefits. It enhances the expression of glucose transporter 4 (GLUT4) in adipocytes, facilitating glucose uptake and improving metabolic health in conditions like TNF-induced insulin resistance .

The biological activities of H-Val-Pro-Pro-OH can be attributed to several mechanisms:

- ACE Inhibition : By blocking ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and lower blood pressure.

- Regulation of GLUT4 : The upregulation of GLUT4 enhances glucose uptake in muscle and adipose tissues, which is vital for maintaining glucose homeostasis .

- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways that contribute to insulin resistance and metabolic syndrome.

Case Studies and Research Findings

Propiedades

Número CAS |

105931-64-4 |

|---|---|

Fórmula molecular |

C10H18N2O3 |

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15) |

Clave InChI |

GIAZPLMMQOERPN-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |

SMILES canónico |

CC(C)C(C(=O)N1CCCC1C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.